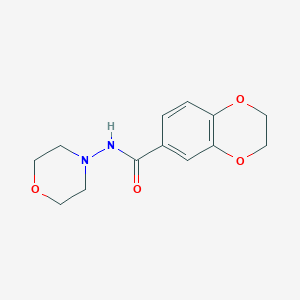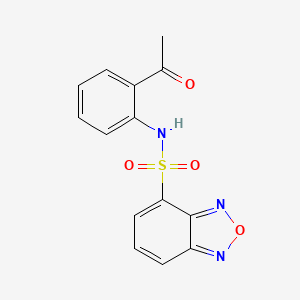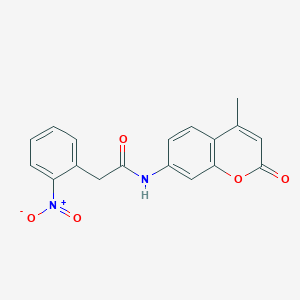
N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBDC has a unique molecular structure that makes it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and modulating cellular signaling pathways. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 by binding to its active site and blocking the formation of prostaglandins, which are involved in inflammation. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the activity of histone deacetylases by binding to their active sites and preventing the deacetylation of histones, which are involved in gene expression.
Biochemical and Physiological Effects
N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a unique molecular structure that makes it a promising candidate for drug discovery and development. However, N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is the development of N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of research is the study of the mechanism of action of N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which could lead to a better understanding of its biochemical and physiological effects. Additionally, future research could focus on the synthesis of new N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide derivatives with improved properties, such as increased solubility and longer half-life.
Scientific Research Applications
N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in inflammation, and histone deacetylases, which are involved in cancer progression. N-4-morpholinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis C virus.
properties
IUPAC Name |
N-morpholin-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-15-3-5-17-6-4-15)10-1-2-11-12(9-10)19-8-7-18-11/h1-2,9H,3-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAYRHVXIVRPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184744.png)
![1'-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4184748.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide](/img/structure/B4184770.png)
![2-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-furamide](/img/structure/B4184772.png)
![4-bromo-5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4184773.png)
![3,4,5-triethoxy-N-[3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B4184782.png)
![1-[2-(3-bromophenoxy)propanoyl]piperidine](/img/structure/B4184788.png)
![4-bromo-5-ethyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184802.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4184815.png)
![2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxamide](/img/structure/B4184822.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B4184827.png)
